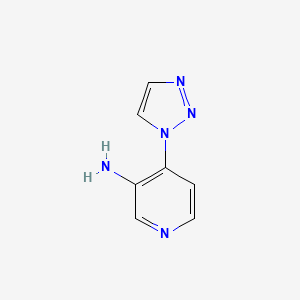

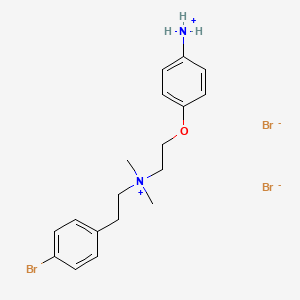

![molecular formula C17H14N2O7S2 B2750611 N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide CAS No. 324773-70-8](/img/structure/B2750611.png)

N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Typically, a compound’s description includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical processes .

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .科学的研究の応用

- Application : Researchers have developed a method to form N-sulfonyl imines from aldehydes, sulfonamides, and iodobenzene diacetate (PIDA) under mild conditions. This alternative approach avoids the need for pre-installed amines and utilizes stable, readily available reagents .

- Application : The selenolo derivative of N-[(4-aminophenyl)sulfonyl]acetamide exhibited strong bactericidal effects against various organisms. Notably, it showed efficacy against Serratia marcescens, Staphylococcus aureus, and Escherichia coli .

- Application : Novel 2-(arylamino)acetamides and N-arylacetamides were synthesized and evaluated for antimicrobial activity. Additionally, they were screened for cytotoxic effects against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .

Drug Discovery and Development: N-Sulfonyl Imines

Antibacterial Properties: Selenolo Derivative

Antimicrobial and Cytotoxic Activity: N-Arylacetamides

Electrophilic Reactions: N-Sulfonyl Imines as Intermediates

作用機序

Target of Action

The primary targets of N-{[7-(acetamidosulfonyl)-9-oxo-9H-fluoren-2-yl]sulfonyl}acetamide, also known as N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide or Oprea1_391907, are enzymes such as dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication .

Mode of Action

This compound acts as a competitive inhibitor of DHFR . By binding to the active site of DHFR, it prevents the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides . This inhibition disrupts DNA replication, leading to cell death .

Biochemical Pathways

The compound affects the folic acid metabolism cycle . By inhibiting DHFR, it disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a decrease in the production of thymidine monophosphate, a precursor of the DNA nucleotide thymidine . This disruption of the folic acid pathway leads to a halt in DNA synthesis and cell replication .

Pharmacokinetics

Similar sulfonamide derivatives are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The inhibition of DHFR and subsequent disruption of DNA synthesis lead to cell death . This makes the compound potentially useful in treating conditions characterized by rapid cell proliferation, such as cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ionization state and thus its ability to bind to DHFR . Additionally, the presence of other drugs or substances that also bind to DHFR could potentially affect the compound’s efficacy .

Safety and Hazards

特性

IUPAC Name |

N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O7S2/c1-9(20)18-27(23,24)11-3-5-13-14-6-4-12(28(25,26)19-10(2)21)8-16(14)17(22)15(13)7-11/h3-8H,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZOFMVSWUTPPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

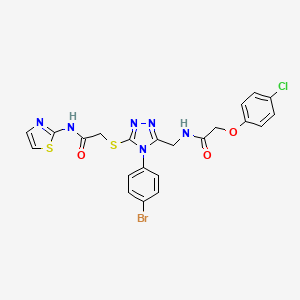

![4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B2750532.png)

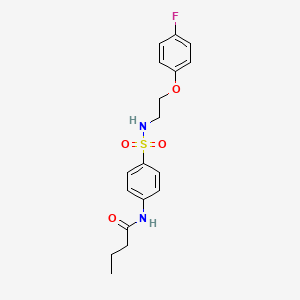

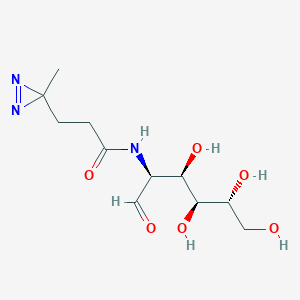

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)propanamide](/img/structure/B2750535.png)

![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol](/img/structure/B2750538.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2750539.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2750541.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2750544.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B2750545.png)

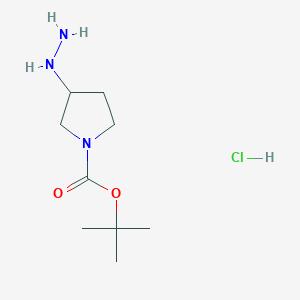

![(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride](/img/structure/B2750549.png)